molecular formula C20H22N2O3S B2355140 N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-34-6

N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2355140
CAS No.: 898419-34-6
M. Wt: 370.47
InChI Key: PBTRUXWWLAECEK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring structure with various functional groups. The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups and overall structure. For example, the sulfonamide group might be susceptible to hydrolysis, while the aromatic rings might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through experimental studies .

Scientific Research Applications

Antitubercular Activity

  • A study by (Ukrainets, Tkach, & Grinevich, 2008) discussed the synthesis of hetarylamides, including compounds structurally similar to N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, and their antitubercular activities.

Antibacterial Activities

Synthesis and Structural Analysis

Diuretic Properties

  • (Shishkina et al., 2018) explored the diuretic properties of pyrroloquinoline derivatives, which could be related to compounds like this compound.

Asthma Treatment Potential

  • A study on the potential therapeutic application of pyrroloquinoline derivatives in asthma was conducted by (Paris et al., 1995).

Sulfonamide Hybrids

  • The paper by (Ghomashi et al., 2022) discusses the synthesis and biological activity of sulfonamide hybrids, which are relevant for understanding the broader context of this compound.

Synthesis Methodology

  • (Layek et al., 2009) provides insights into the general synthesis of pyrroloquinoline derivatives, which might be applicable to the synthesis of this compound.

Diuretic Activity Relationship

  • The structure-diuretic activity relationship in pyrroloquinoline derivatives is analyzed in the work of (Ukrainets et al., 2018).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and properties. It could potentially interact with various enzymes or receptors, but without specific studies, it’s difficult to predict its exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and effects. It’s important to handle all chemicals with appropriate safety precautions, especially complex organic compounds that have not been extensively studied .

Future Directions

Future research on this compound could involve detailed studies of its synthesis, structure, properties, and biological activity. This could lead to a better understanding of its potential applications in areas such as medicinal chemistry .

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-22(17-6-4-5-14(2)11-17)26(24,25)18-12-15-7-8-19(23)21-10-9-16(13-18)20(15)21/h4-6,11-13H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTRUXWWLAECEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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